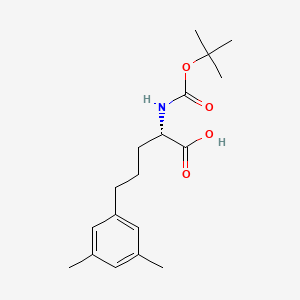
Boc-(S)-2-amino-5-(3,5-dimethylphenyl)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-(S)-2-amino-5-(3,5-dimethylphenyl)pentanoic acid is a compound of interest in organic chemistry and medicinal chemistry It is a derivative of amino acids, specifically modified with a tert-butoxycarbonyl (Boc) protecting group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(S)-2-amino-5-(3,5-dimethylphenyl)pentanoic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the 3,5-dimethylphenyl group. The process may include steps such as:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Introduction of the Phenyl Group: The phenyl group can be introduced through a coupling reaction, often using reagents like palladium catalysts in Suzuki-Miyaura coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Boc-(S)-2-amino-5-(3,5-dimethylphenyl)pentanoic acid can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group under acidic conditions (e.g., trifluoroacetic acid).
Coupling Reactions: Formation of peptide bonds using reagents like carbodiimides (e.g., EDC, DCC).
Substitution Reactions: Introduction of different functional groups on the phenyl ring using electrophilic aromatic substitution.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling: EDC or DCC in the presence of N-hydroxysuccinimide (NHS).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
Deprotected Amino Acid: The primary product after Boc removal.
Peptides: Formed through coupling reactions with other amino acids.
Substituted Phenyl Derivatives: Products of electrophilic aromatic substitution.
Applications De Recherche Scientifique
Boc-(S)-2-amino-5-(3,5-dimethylphenyl)pentanoic acid has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Biological Studies: Utilized in studies of enzyme-substrate interactions and protein folding.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Boc-(S)-2-amino-5-(3,5-dimethylphenyl)pentanoic acid depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be selectively deprotected and coupled to form peptide bonds. The Boc group provides stability during synthesis and can be removed under controlled conditions to reveal the free amino group for further reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-(S)-2-amino-5-phenylpentanoic acid: Lacks the dimethyl groups on the phenyl ring.
Fmoc-(S)-2-amino-5-(3,5-dimethylphenyl)pentanoic acid: Uses a different protecting group (Fmoc) instead of Boc.
Boc-(S)-2-amino-4-(3,5-dimethylphenyl)butanoic acid: Has a shorter carbon chain.
Uniqueness
Boc-(S)-2-amino-5-(3,5-dimethylphenyl)pentanoic acid is unique due to the presence of the 3,5-dimethylphenyl group, which can influence its reactivity and interactions in chemical and biological systems. The Boc protecting group also provides versatility in synthetic applications, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C18H27NO4 |
|---|---|
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
(2S)-5-(3,5-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C18H27NO4/c1-12-9-13(2)11-14(10-12)7-6-8-15(16(20)21)19-17(22)23-18(3,4)5/h9-11,15H,6-8H2,1-5H3,(H,19,22)(H,20,21)/t15-/m0/s1 |
Clé InChI |
AUEWDIBMBMKUOH-HNNXBMFYSA-N |
SMILES isomérique |
CC1=CC(=CC(=C1)CCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C |
SMILES canonique |
CC1=CC(=CC(=C1)CCCC(C(=O)O)NC(=O)OC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















